REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH2:13])[C:8]([F:11])=[N:9][CH:10]=1)(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[CH:12]([C:7]1[C:8]([F:11])=[N:9][CH:10]=[C:5]([OH:4])[CH:6]=1)=[CH2:13] |f:1.2.3|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with Et2O (100 mL) and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
ADDITION
|
Details
|
by the addition of 1 N aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel; EtOAc/hexane, 4:6)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C(=NC=C(C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |